Luteolin-5-O-beta-rutinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteolin-5-O-beta-rutinoside is a natural product found in Salvia lavandulifolia with data available.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Luteolin-5-O-beta-rutinoside exhibits significant anti-inflammatory properties. Research indicates that luteolin and its derivatives, including luteolin-5-O-beta-rutinoside, display strong anti-inflammatory activity both in vitro and in vivo. The mechanism of action involves the regulation of transcription factors such as STAT3, NF-κB, and AP-1, which are key players in the inflammatory response. Clinical trials have also shown promising therapeutic effects against inflammation-related diseases (Aziz, Kim, & Cho, 2018).
Anticancer Properties
Luteolin has been recognized for its potential in cancer prevention and therapy. It demonstrates anticancer properties through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, metastasis, and angiogenesis, and sensitizing cancer cells to therapeutic-induced cytotoxicity. The anticancer effects of luteolin are associated with its ability to modulate critical pathways like PI3K/Akt, NF-kappaB, and XIAP, along with stimulating pathways that induce tumor suppressor p53 (Lin, Shi, Wang, & Shen, 2008).
Neuroprotective Effects
Studies have shown that luteolin offers neuroprotective benefits against various neurotoxins. For example, it has been reported to mitigate the behavioral and biochemical deficits induced by methylmercury, a known neurotoxic compound, in animal models. Luteolin's neuroprotective action is attributed to its ability to reverse neurobehavioral deficits, reduce oxidative stress, and modulate enzyme activities associated with neuroprotection (Adedara, Rosemberg, Souza, Farombi, & Aschner, 2016).
Cardiovascular Benefits
Luteolin exhibits cardioprotective effects, demonstrated through various studies. For instance, it has been shown to offer protection against myocardial ischemia/reperfusion injury by downregulating specific microRNAs and their target genes. The mechanisms involve modulation of pathways like the MAPK signaling pathway and reduction in ROS production, ultimately preventing apoptosis and improving myocardial structure and function (Bian et al., 2015).
Propiedades
Fórmula molecular |
C27H30O15 |
---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)41-17-6-11(28)5-16-19(17)14(31)7-15(40-16)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |
Clave InChI |
VMSNOYODYWRTOP-FOBVWLSUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Sinónimos |
luteolin 5-O-beta-rutinoside luteolin 5-rutinoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.